![molecular formula C7H14ClN B2885782 1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride CAS No. 2108850-31-1](/img/structure/B2885782.png)
1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bicyclo[211]hexanylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a derivative of the bicyclo[211]hexane structure, which is known for its unique and strained ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.1.1]hexane core. This reaction can be carried out using a mercury lamp, although this requires specialized equipment and glassware . The reaction conditions often involve the use of 1,5-dienes as starting materials, which undergo cycloaddition to form the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of photochemical cycloaddition can be scaled up with appropriate modifications to the reaction setup. The use of continuous flow reactors and advanced photochemical equipment can facilitate the large-scale synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve standard laboratory techniques, including controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce a wide range of alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride exerts its effects is primarily through its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The bicyclic structure provides conformational rigidity, which can enhance the specificity and potency of interactions with target proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different ring strain and chemical properties.
Bicyclo[3.1.1]heptane: Similar in structure but with a larger ring system.
Uniqueness
1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride is unique due to its specific ring strain and the presence of the amine group, which allows for diverse chemical modifications and applications. Its compact and rigid structure makes it particularly valuable in the design of new molecules with enhanced biological activity and stability.
Propiedades
IUPAC Name |
1-bicyclo[2.1.1]hexanylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-5-7-2-1-6(3-7)4-7;/h6H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJMWLCLBIMYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
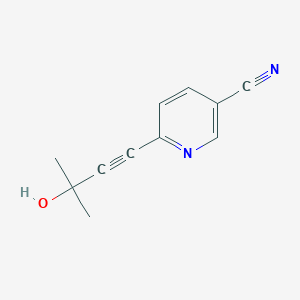
![N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2885704.png)
![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide](/img/structure/B2885707.png)
![N-[(4-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2885708.png)
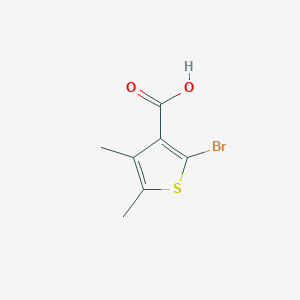
![Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2885711.png)
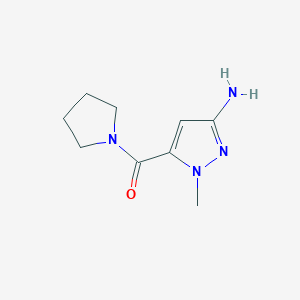
![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2885715.png)
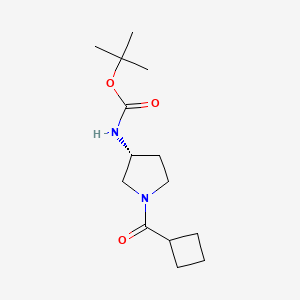
![Methyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2885718.png)
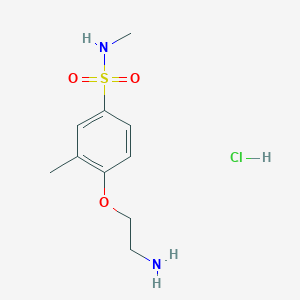

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885722.png)
